molecular formula C15H18N2OS B5565811 (3R*,4R*)-1-(1,3-benzothiazol-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

(3R*,4R*)-1-(1,3-benzothiazol-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

Cat. No. B5565811
M. Wt: 274.4 g/mol
InChI Key: LPENYPCPWHNXEV-BMIGLBTASA-N
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Description

Benzothiazole derivatives are known for their wide range of biological activities and have been the subject of extensive research within medicinal and synthetic chemistry. The specific structure of benzothiazoles, including substitutions that may affect their properties, has been studied to explore their potential applications in various fields.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including potentially our compound of interest, often involves advanced methodologies that have evolved over time. The development of green chemistry principles has led to more environmentally friendly synthetic routes for these compounds, highlighting their versatility in chemical synthesis and potential for modification to enhance desired properties (Santos, Jones Junior, & Silva, 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the core benzothiazole ring, plays a crucial role in their chemical and biological properties. Studies have shown that modifications to the molecular structure, such as substituent changes at specific positions, can significantly influence the compound's biological activity and stability (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, offering broad scope in medicinal chemistry through the easy functionalization of their structure. This adaptability allows for the synthesis of pharmacologically active heterocycles, pointing to the compound’s potential for creating new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Physical Properties Analysis

While specific studies on the physical properties of “(3R*,4R*)-1-(1,3-benzothiazol-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol” were not found, the physical properties of benzothiazole derivatives generally include aspects like melting points, solubility, and stability, which are crucial for their application in different fields.

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to undergo various chemical transformations, make benzothiazole derivatives valuable in synthetic and medicinal chemistry. Their ability to act as building blocks for the synthesis of more complex molecules showcases their importance in drug development and other applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Benzothiazole derivatives are pivotal in the synthesis of complex organic compounds. For instance, 1,4-Bis(benzothiazol-2-yl)benzene was utilized to form a nonpolymeric, acetate-bridged product through double cyclopalladation, presenting a novel, counterhinged molecular box structure, showcasing the diverse structural applications of benzothiazole compounds in organometallic chemistry (B. O. and P. Steel, 1998).

Anticancer Research

  • Benzothiazole moieties are integral in the development of anticancer agents. The antitumour benzothiazole prodrug, Phortress, was identified for its potent and selective antitumor properties, marking significant progress in cancer treatment research. This discovery underscores the therapeutic potential of benzothiazole derivatives in oncology (T. Bradshaw & A. Westwell, 2004).

Enzyme Inhibition for Therapeutic Applications

  • Novel benzothiazole-containing compounds have been synthesized and evaluated for their inhibitory activity on aldose reductase, a key enzyme involved in diabetic complications. This research highlights the potential of benzothiazole derivatives in developing new treatments for managing diabetes and its associated conditions (A. Saeed et al., 2014).

Antimicrobial and Antifungal Applications

  • Benzothiazoles have been explored for their antimicrobial and antifungal potentials. For instance, novel 4-thiazolidinones containing benzothiazole moiety were synthesized and showed significant activity against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (D. Havrylyuk et al., 2010).

Chemiluminescence and Molecular Probes

  • Benzothiazole compounds have also been investigated in chemiluminescence studies. Bicyclic dioxetanes bearing a benzothiazol-2-yl moiety demonstrated solvent-promoted decomposition with bright light emission, offering potential applications in analytical chemistry and molecular probes (M. Tanimura et al., 2011).

properties

IUPAC Name

(3R,4R)-1-(1,3-benzothiazol-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-8-17(9-15(10,18)11-6-7-11)14-16-12-4-2-3-5-13(12)19-14/h2-5,10-11,18H,6-9H2,1H3/t10-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENYPCPWHNXEV-BMIGLBTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-(1,3-benzothiazol-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

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